4-(Bromomethyl)-2-chlorooxazole
Overview
Description
4-(Bromomethyl)-2-chlorooxazole is an organic compound that belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This compound is characterized by the presence of a bromomethyl group at the fourth position and a chlorine atom at the second position of the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2-chlorooxazole can be achieved through several synthetic routes. One common method involves the bromination of 2-chlorooxazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Another method involves the use of sodium bromide and sodium bromate in the presence of sulfuric acid to brominate 2-chlorooxazole. This method is advantageous due to its high yield and relatively mild reaction conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-2-chlorooxazole undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxazole derivatives with different oxidation states. Reduction reactions can also be performed to modify the functional groups attached to the oxazole ring.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminomethyl derivatives of 2-chlorooxazole, while coupling reactions can produce biaryl compounds with diverse functional groups.
Scientific Research Applications
4-(Bromomethyl)-2-chlorooxazole has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential pharmaceutical agents with antimicrobial, antiviral, and anticancer properties.
Organic Synthesis:
Material Science: It is employed in the development of advanced materials, such as polymers and liquid crystals, due to its unique electronic and structural properties.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-2-chlorooxazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bromomethyl group can act as an electrophilic site, facilitating covalent bonding with nucleophilic residues in proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)-2-chlorothiazole: Similar structure with a sulfur atom replacing the oxygen in the oxazole ring.
4-(Bromomethyl)-2-chloropyridine: Similar structure with a nitrogen atom replacing the oxygen in the oxazole ring.
4-(Bromomethyl)-2-chlorobenzoxazole: Similar structure with a fused benzene ring attached to the oxazole ring.
Uniqueness
4-(Bromomethyl)-2-chlorooxazole is unique due to the presence of both bromomethyl and chloro substituents on the oxazole ring, which imparts distinct reactivity and potential for diverse chemical transformations. Its ability to undergo various substitution and coupling reactions makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4-(bromomethyl)-2-chloro-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrClNO/c5-1-3-2-8-4(6)7-3/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGZUOHCHISPLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(O1)Cl)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50457222 | |
Record name | 4-(BROMOMETHYL)-2-CHLOROOXAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50457222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
706789-08-4 | |
Record name | 4-(Bromomethyl)-2-chlorooxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=706789-08-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(BROMOMETHYL)-2-CHLOROOXAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50457222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(bromomethyl)-2-chloro-1,3-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-(Bromomethyl)-2-chlorooxazole a valuable reagent in organic synthesis?
A1: this compound serves as a versatile building block for synthesizing diverse 2,4-disubstituted oxazoles [, ]. This is due to the presence of two reactive sites: the bromine atom in the bromomethyl group and the chlorine atom at the 2-position of the oxazole ring. These sites allow for sequential functionalization through various cross-coupling reactions, enabling the introduction of diverse substituents.
Q2: Can you elaborate on the types of reactions this compound can undergo?
A2: The bromine atom of this compound readily participates in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, enabling the introduction of aryl or heteroaryl groups at the 4-position of the oxazole ring [, ]. The chlorine atom can be further substituted through various nucleophilic aromatic substitution reactions, further expanding the diversity of 2,4-disubstituted oxazoles accessible using this reagent.
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